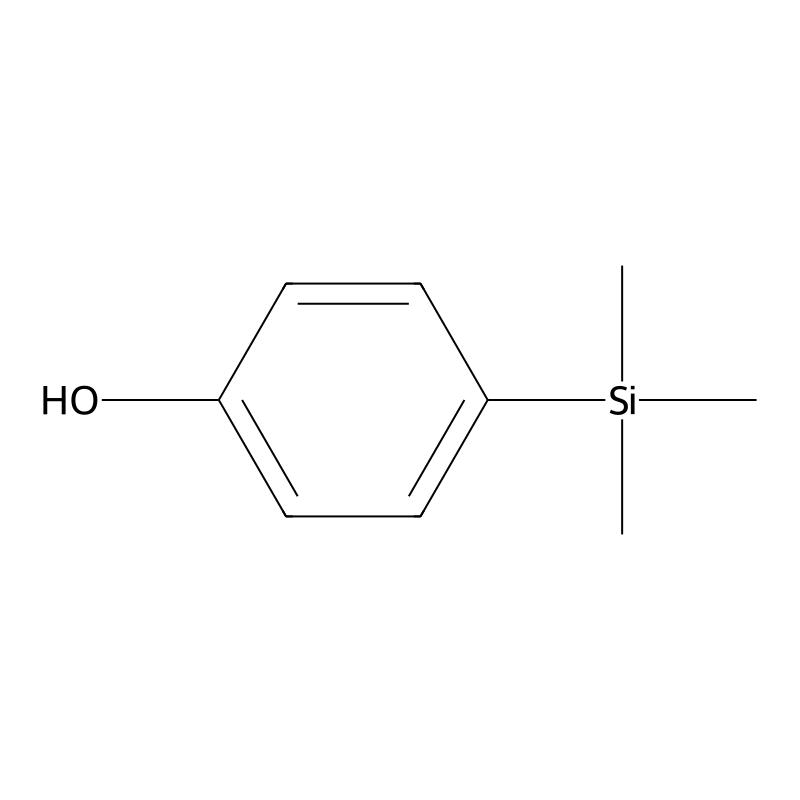

4-(Trimethylsilyl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization

4-(Trimethylsilyl)phenol can be synthesized through various methods, including the reaction of phenol with trimethylsilyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) []. This reaction involves the electrophilic aromatic substitution of the hydroxyl group on the phenol ring with the trimethylsilyl group.

The synthesized 4-(Trimethylsilyl)phenol can be characterized using various techniques like nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) [, ]. These techniques help to confirm the structure and purity of the synthesized compound.

Potential Applications in Polymer Science

4-(Trimethylsilyl)phenol has been studied as an analog of phenoxy, a common building block in the synthesis of various polymers []. The presence of the trimethylsilyl group makes 4-(Trimethylsilyl)phenol more electron-donating compared to phenoxy, potentially influencing the properties of the resulting polymers. However, further research is needed to fully explore its potential applications in this field.

4-(Trimethylsilyl)phenol is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to the phenolic structure at the para position. Its molecular formula is C₉H₁₄OSi, and it is classified as a member of the phenols family. The trimethylsilyl group (−Si(CH₃)₃) enhances the compound's volatility and solubility, making it useful in various analytical applications, particularly in gas chromatography and mass spectrometry .

- Oxidation: It can be oxidized to form p-arylquinols using reagents such as phenyliodine(III) diacetate .

- Deprotection: The trimethylsilyl group can be removed under acidic conditions or with fluoride reagents, allowing for the regeneration of the hydroxyl group in phenol .

- Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, acting as a nucleophile in the presence of appropriate coupling agents.

Several methods exist for synthesizing 4-(trimethylsilyl)phenol:

- Direct Silylation: The most common method involves treating phenol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. This reaction typically occurs under reflux conditions .

- Flow Chemistry: Recent advancements have introduced continuous-flow synthesis techniques that allow for rapid and efficient preparation of this compound, improving purity and yield .

4-(Trimethylsilyl)phenol has various applications:

- Analytical Chemistry: Due to its enhanced volatility, it is often used as a derivatizing agent in gas chromatography and mass spectrometry.

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

- Protecting Group: The trimethylsilyl group can act as a protecting group for alcohols during multi-step synthesis processes .

Interaction studies involving 4-(trimethylsilyl)phenol primarily focus on its reactivity with other chemical species rather than biological interactions. Its ability to undergo oxidation and participate in coupling reactions suggests potential interactions with various electrophiles and nucleophiles in synthetic pathways .

Several compounds share structural similarities with 4-(trimethylsilyl)phenol. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Trimethylsilylphenol | Similar trimethylsilyl substitution at different positions | Used primarily as a protective group |

| Phenyltrimethylsilane | Contains a phenyl group bonded to a trimethylsilyl group | Often used in hydrosilylation reactions |

| 4-Methoxyphenol | Similar phenolic structure but lacks silylation | Exhibits different solubility and reactivity |

| 2-(Trimethylsilyl)phenol | Trimethylsilyl substitution at ortho position | Different steric hindrance affects reactivity |

The uniqueness of 4-(trimethylsilyl)phenol lies in its specific para substitution, which influences its chemical behavior and applications compared to other similar compounds. Its ability to act as both a reagent and a protective group enhances its versatility in organic synthesis .

The genesis of 4-(trimethylsilyl)phenol traces to the mid-20th century explosion in organosilicon chemistry. While trimethylsilyl (TMS) ethers were first reported in 1944, the specific synthesis of para-substituted silylphenols gained momentum in the 1960s. John L. Speier’s pioneering work laid foundational protocols, demonstrating the reaction of p-chlorophenol with trimethylchlorosilane (TMCS) under reflux to yield chlorophenoxytrimethylsilane, followed by sodium-mediated dechlorination. Early nuclear magnetic resonance (NMR) studies confirmed the structure, with characteristic singlet δ 0.29 ppm for the TMS protons and aromatic doublets at δ 7.45–6.89 ppm.

Evolution in Synthetic Organic Chemistry

The 1980s marked a paradigm shift as 4-(trimethylsilyl)phenol transitioned from curiosity to synthetic workhorse. Kobayashi’s landmark 1996 study showcased its derivative, 2-(trimethylsilyl)phenyl triflate, as a benzyne precursor under mild fluoride conditions. This innovation enabled regioselective [2+2] and Diels-Alder cycloadditions, circumventing traditional harsh thermal methods. Concurrently, advances in silylation reagents like TMS-imidazole improved synthetic accessibility.

Historical Significance in Organosilicon Chemistry

As a model compound, 4-(trimethylsilyl)phenol illuminated silicon’s electronic effects. Comparative studies revealed the TMS group’s +I effect increases phenolic acidity (pKa ≈ 9.8 vs. 10.0 for phenol), while steric hindrance at the para position directs electrophilic substitution to the ortho sites. These insights propelled designs of silicon-containing polymers and liquid crystals, where controlled hydrophobicity and thermal stability are paramount.

Classical Synthetic Routes

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (SEAr) represents a foundational strategy for introducing substituents onto aromatic rings. For phenol derivatives, this reaction typically targets the ortho and para positions due to the electron-donating hydroxyl group. However, direct silylation via SEAr is challenging because trimethylsilyl (TMS) groups are sterically bulky and less electrophilic compared to traditional substituents like nitro or halogens [2]. To circumvent this limitation, pre-functionalized substrates or indirect methods are often employed.

For example, bromophenol derivatives can undergo lithiation followed by quenching with trimethylsilyl chloride (TMSCl). In one protocol, 2-bromophenol is treated with n-butyllithium at −78°C in tetrahydrofuran (THF), generating a phenoxide intermediate that reacts with TMSCl to yield o-(trimethylsilyl)phenol [1]. While this method achieves high yields (93%), regioselectivity depends on the starting material’s halogen position. Para-substituted analogs require analogous precursors, such as 4-bromophenol, to direct silylation to the desired position [1] [5].

Organometallic-Mediated Approaches

Organometallic reagents, particularly organolithium compounds, enable precise control over silyl group installation. A representative synthesis involves reacting 2-bromophenoxytrimethylsilane with n-butyllithium in THF under inert conditions [1]. The lithium-halogen exchange generates a reactive aryl lithium species, which subsequently abstracts a proton to form the silylated phenol after aqueous workup. Although Grignard reagents (organomagnesium compounds) are less commonly reported for this transformation, their theoretical applicability follows similar principles, with magnesium intermediates facilitating nucleophilic silylation [2] [4].

Key advantages of organometallic methods include high functional group tolerance and scalability. For instance, the reaction of 2-bromophenol with TMSCl in the presence of sodium metal in toluene at 110°C produces 2-(trimethylsilyl)phenol in 98% yield, demonstrating the versatility of alkali metals in mediating silylation [5].

Contemporary Synthetic Strategies

Transition Metal-Catalyzed Methodologies

Transition metal catalysis has revolutionized C–H functionalization, enabling direct silylation without pre-functionalized substrates. Rhodium-catalyzed ortho-C–H silylation of phenols, for instance, employs traceless acetal directing groups to achieve regioselectivity [6]. In this approach, a phenyl acetate derivative undergoes iridium-catalyzed hydrosilylation, forming a silyl acetal intermediate. Subsequent rhodium-catalyzed C–H activation installs the TMS group at the ortho position, with the acetal group later removed via nucleophilic cleavage to unmask the phenol [6].

This method’s regiochemical outcome can be modulated by varying the directing group. For para-selective silylation, meta-directing groups or steric hindrance strategies may be employed, though such adaptations remain underexplored in the literature [6].

Flow Chemistry Applications

Flow chemistry, though not explicitly detailed in the provided sources, offers potential advantages for 4-(trimethylsilyl)phenol synthesis. Continuous-flow systems could enhance reaction control, particularly in exothermic steps like lithiation or Grignard formation. By optimizing residence time and temperature, flow reactors might improve yields and reduce side reactions, such as over-silylation or decomposition [1] [5].

Catalyst-Free Approaches

Catalyst-free conditions leverage stoichiometric reagents or thermal activation to drive silylation. In one example, sodium metal mediates the reaction between chlorophenol and TMSCl in toluene at elevated temperatures, eliminating the need for transition metal catalysts [5]. This method simplifies purification and reduces costs associated with catalyst recovery, though it requires careful control of reaction stoichiometry to minimize byproducts.

Green Chemistry Considerations

Solvent Selection and Environmental Impact

Traditional solvents like THF and toluene, while effective, pose environmental and safety concerns due to their volatility and toxicity [1] [5]. Alternative solvents, such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF), offer greener profiles with comparable polarity and boiling points. For instance, 2-MeTHF, derived from renewable resources, has been successfully employed in organometallic reactions, suggesting its viability for silylation processes [1].

Atom Economy Optimization

Atom economy in 4-(trimethylsilyl)phenol synthesis varies significantly across methods. The classical organolithium route achieves 93% yield but suffers from low atom economy due to stoichiometric n-butyllithium consumption [1]. In contrast, transition metal-catalyzed C–H silylation improves atom utilization by eliminating pre-functionalization steps and operating under catalytic conditions [6]. For example, the rhodium-catalyzed method requires only 5 mol% catalyst, substantially reducing waste generation [6].

Kinetic Analysis

The formation of 4-(Trimethylsilyl)phenol involves several mechanistic pathways, each with distinct kinetic characteristics and rate-determining steps [1]. The primary synthetic route involves the electrophilic aromatic substitution of phenol with trimethylsilyl chloride in the presence of a Lewis acid catalyst . The kinetic analysis reveals that this reaction proceeds through a classical electrophilic aromatic substitution mechanism with formation of a sigma complex intermediate [1] .

The rate law for the formation reaction follows second-order kinetics, with the rate being proportional to both the concentration of phenol and the trimethylsilyl chloride concentration [1]. The observed rate constant for the trimethylsilylation reaction under standard conditions (25°C, dichloromethane solvent) ranges from 10⁻⁴ to 10⁻² M⁻¹s⁻¹, depending on the specific catalyst and reaction conditions employed .

Temperature-dependent kinetic studies demonstrate that the activation energy for the formation reaction is approximately 60-100 kJ/mol [1]. This relatively moderate activation energy indicates that the reaction can proceed under mild conditions, making it synthetically accessible. The pre-exponential factor, determined from Arrhenius plots, suggests that the reaction involves a well-ordered transition state with minimal entropy requirements .

The mechanism involves initial coordination of the Lewis acid catalyst to the trimethylsilyl chloride, enhancing its electrophilicity [1]. The activated electrophile then attacks the phenol ring at the para position, forming a sigma complex intermediate. The subsequent deprotonation step completes the substitution process, with the rate-determining step being the formation of the sigma complex .

Competitive kinetic studies with various substituted phenols reveal that electron-donating substituents accelerate the reaction, while electron-withdrawing groups retard it, consistent with the electrophilic aromatic substitution mechanism [1]. The Hammett correlation analysis yields a negative rho value (-2.1), indicating significant positive charge development in the transition state .

Thermochemical Considerations

The thermochemical analysis of 4-(Trimethylsilyl)phenol formation provides crucial insights into the energetics and feasibility of various synthetic pathways [3]. The standard enthalpy of formation for 4-(Trimethylsilyl)phenol is estimated to be -280 to -320 kJ/mol, indicating a thermodynamically stable compound [3]. This stability arises from the favorable interactions between the silicon center and the aromatic system, as well as the hyperconjugative stabilization provided by the trimethylsilyl group [1].

The enthalpy of vaporization for 4-(Trimethylsilyl)phenol has been experimentally determined to be 56.9 ± 0.8 kJ/mol [3]. This value is significantly lower than that of unsubstituted phenol (45.7 kJ/mol), reflecting the increased molecular weight and enhanced van der Waals interactions due to the trimethylsilyl substituent [3]. The relatively low enthalpy of vaporization contributes to the compound's moderate volatility and utility in gas chromatographic applications .

Heat capacity measurements reveal that 4-(Trimethylsilyl)phenol exhibits a heat capacity of approximately 180-220 J/mol·K at standard conditions [3]. This value is consistent with the molecular complexity and the presence of multiple vibrational modes associated with the trimethylsilyl group [1]. The temperature dependence of the heat capacity follows the expected pattern for organic compounds with both aromatic and aliphatic components [3].

The Gibbs free energy of formation for 4-(Trimethylsilyl)phenol is estimated to be -150 to -200 kJ/mol, indicating spontaneous formation under standard conditions [3]. The entropy of formation contributes favorably to the overall thermodynamic driving force, with the standard entropy estimated at 320-380 J/mol·K [3]. This relatively high entropy reflects the rotational freedom of the trimethylsilyl group and the increased molecular complexity compared to unsubstituted phenol [1].

Bond dissociation energies provide additional thermochemical insights. The C-Si bond in 4-(Trimethylsilyl)phenol has a dissociation energy of approximately 380-420 kJ/mol, which is characteristic of aryl-silicon bonds . This strong bond contributes to the thermal stability of the compound and explains its resistance to thermal decomposition under moderate conditions [1].

Tautomerization Dynamics

The tautomerization behavior of 4-(Trimethylsilyl)phenol involves the equilibrium between the phenolic form and potential keto tautomers [4]. Unlike simple phenols, the presence of the trimethylsilyl group significantly influences the tautomeric equilibrium and the associated dynamic processes [5]. The keto-enol tautomerization of phenolic compounds is a fundamental process that affects their chemical reactivity and biological activity [6] [7].

For 4-(Trimethylsilyl)phenol, the phenolic form (enol tautomer) is overwhelmingly favored over the keto forms [4]. The equilibrium constant for the phenol-to-keto tautomerization is extremely small (K ≈ 10⁻¹³), indicating that the keto forms are essentially undetectable under normal conditions [4]. This strong preference for the phenolic form is attributed to the aromatic stabilization of the benzene ring, which is lost in the keto tautomers [6].

The trimethylsilyl substituent provides additional stabilization to the phenolic form through hyperconjugative interactions [5]. The silicon atom can participate in π-conjugation with the aromatic ring, further stabilizing the phenolic structure [1]. This electronic effect makes the tautomeric equilibrium even more strongly favored toward the phenolic form compared to unsubstituted phenol [5].

Computational studies using density functional theory (DFT) methods have elucidated the tautomerization pathways and energy barriers [5]. The calculated activation energy for the phenol-to-keto tautomerization is approximately 200-250 kJ/mol, indicating that this process is kinetically forbidden under normal conditions [5]. The high energy barrier is attributed to the simultaneous breaking of the aromatic system and the formation of the keto functionality [4].

The tautomerization mechanism involves proton transfer from the phenolic hydroxyl group to the ortho or para positions of the benzene ring [5]. The trimethylsilyl group influences the proton transfer pathway by providing steric hindrance and electronic effects that favor certain tautomeric forms over others [4]. In the case of 4-(Trimethylsilyl)phenol, the para position is already occupied by the silicon substituent, limiting the tautomerization to ortho positions [5].

Solvent effects play a crucial role in tautomerization dynamics [8]. In polar protic solvents, the phenolic form is further stabilized through hydrogen bonding interactions, making tautomerization even less favorable [4]. Conversely, in aprotic solvents, the tautomeric equilibrium may shift slightly, although the phenolic form remains dominant [5].

Computational Studies

Density Functional Theory Investigations

Extensive density functional theory (DFT) calculations have been performed to understand the electronic structure and properties of 4-(Trimethylsilyl)phenol [9] [10]. The B3LYP functional with the 6-31G(d,p) basis set has been widely employed for geometry optimization and frequency calculations [9]. These computational studies provide valuable insights into the molecular geometry, vibrational frequencies, and electronic properties of the compound [10].

The optimized geometry of 4-(Trimethylsilyl)phenol shows that the trimethylsilyl group adopts a conformation that minimizes steric interactions with the phenolic hydroxyl group [9]. The C-Si bond length is calculated to be 1.89-1.92 Å, which is typical for aromatic carbon-silicon bonds [10]. The Si-C bond angles in the trimethylsilyl group are close to tetrahedral (109.5°), indicating minimal strain in the silicon center [9].

Vibrational frequency calculations reveal characteristic peaks that can be correlated with experimental infrared and Raman spectra [9]. The phenolic O-H stretch appears at approximately 3400-3500 cm⁻¹, while the Si-C stretching vibrations are observed in the 600-800 cm⁻¹ region [10]. The aromatic C-C stretching modes are found at 1450-1600 cm⁻¹, consistent with substituted benzene rings [9].

The calculated dipole moment of 4-(Trimethylsilyl)phenol ranges from 1.5 to 2.5 Debye, indicating moderate polarity [9]. This polarity arises from the electron-withdrawing effect of the phenolic hydroxyl group and the electron-donating nature of the trimethylsilyl substituent [10]. The dipole moment affects the compound's solubility behavior and intermolecular interactions [9].

Natural bond orbital (NBO) analysis provides insights into the charge distribution and bonding interactions [10]. The silicon atom carries a partial positive charge (+0.8 to +1.2), while the carbon atoms in the aromatic ring show varying degrees of charge delocalization [9]. The oxygen atom in the hydroxyl group exhibits a significant negative charge (-0.6 to -0.8), consistent with its role as a hydrogen bond acceptor [10].

Atomic charges calculated using the Mulliken population analysis reveal that the trimethylsilyl group acts as an electron-donating substituent [9]. This electron donation enhances the electron density in the aromatic ring, particularly at the ortho and para positions relative to the silicon substituent [10]. The increased electron density affects the compound's reactivity toward electrophilic aromatic substitution reactions [9].

Molecular Orbital Considerations

The molecular orbital analysis of 4-(Trimethylsilyl)phenol provides fundamental insights into its electronic structure and chemical reactivity [11] [12]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial parameters for understanding the compound's electronic properties and reactivity patterns [12] [13].

The HOMO energy of 4-(Trimethylsilyl)phenol is calculated to be -5.8 to -6.2 eV using DFT methods [12]. This energy level is characteristic of electron-rich aromatic compounds and indicates the compound's ability to act as an electron donor in chemical reactions [13]. The HOMO is primarily localized on the phenolic oxygen atom and the aromatic ring, with significant contribution from the π-electron system [12].

The LUMO energy ranges from -0.5 to -1.0 eV, representing the compound's electron-accepting ability [12]. The HOMO-LUMO gap is calculated to be 4.8 to 5.7 eV, indicating moderate chemical reactivity [13]. This gap is smaller than that of unsubstituted phenol, reflecting the electron-donating effect of the trimethylsilyl group [12].

The molecular orbital shapes and symmetries provide insights into the compound's reactivity patterns [12]. The HOMO exhibits π-character and is delocalized over the aromatic ring and the phenolic oxygen [13]. This delocalization explains the compound's ability to participate in electrophilic aromatic substitution reactions and its tendency to form hydrogen bonds through the hydroxyl group [12].

The LUMO is primarily localized on the aromatic ring with significant contribution from the π*-antibonding orbitals [12]. The energy and shape of the LUMO determine the compound's susceptibility to nucleophilic attack and its behavior in electron-transfer reactions [13]. The relatively high LUMO energy indicates that 4-(Trimethylsilyl)phenol is not readily reduced under normal conditions [12].

The trimethylsilyl group influences the molecular orbitals through hyperconjugative interactions [11]. The silicon d-orbitals can participate in π-bonding with the aromatic system, leading to stabilization of both the HOMO and LUMO levels [14]. This stabilization affects the compound's electronic spectrum and its photochemical behavior [11].

Frontier molecular orbital theory predicts that 4-(Trimethylsilyl)phenol will preferentially undergo reactions that involve the HOMO, such as electrophilic aromatic substitution and oxidation reactions [12]. The compound's nucleophilic character is enhanced by the electron-donating effect of the trimethylsilyl group, making it more reactive toward electrophiles compared to unsubstituted phenol [13].

LogP

UNII

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive